molecular formula C13H9Cl3O3S B1296470 2,4,6-Trichlorophenyl 4-methylbenzenesulfonate CAS No. 7466-04-8

2,4,6-Trichlorophenyl 4-methylbenzenesulfonate

Cat. No.: B1296470
CAS No.: 7466-04-8
M. Wt: 351.6 g/mol
InChI Key: YFPSNZVANNCQGC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,4,6-Trichlorophenyl 4-methylbenzenesulfonate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells . For instance, it has been observed to interact with sulfotransferase enzymes, leading to the inhibition of sulfonation reactions. This interaction can affect the metabolism of various substrates, including hormones and xenobiotics .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to disrupt the normal function of cells by inhibiting key enzymes involved in metabolic pathways . Additionally, it can affect the expression of genes related to detoxification processes, leading to altered cellular responses to environmental stressors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation . This binding can result in changes in the conformation of the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is relatively high, but it can degrade under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including altered metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit specific enzymes without causing significant toxicity . At higher doses, it can lead to toxic effects, including liver damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as sulfotransferases and cytochrome P450 enzymes, affecting the metabolism of various substrates . This compound can alter metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, affecting its localization and activity. The distribution of this compound can influence its overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichlorophenyl 4-methylbenzenesulfonate typically involves the reaction of 2,4,6-trichlorophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as distillation or solvent extraction to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorophenyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Trichlorophenyl 4-methylbenzenesulfonate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trichlorophenyl 4-methylbenzenesulfonate
  • 2,4,6-Trichlorophenyl 4-methylbenzenesulfonamide
  • 2,4,6-Trichlorophenyl 4-methylbenzenesulfonyl chloride

Uniqueness

This compound is unique due to its specific combination of a trichlorophenyl group and a methylbenzenesulfonate group. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles and stability under various conditions . Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

(2,4,6-trichlorophenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3O3S/c1-8-2-4-10(5-3-8)20(17,18)19-13-11(15)6-9(14)7-12(13)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPSNZVANNCQGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323487
Record name 2,4,6-trichlorophenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7466-04-8
Record name NSC404096
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-trichlorophenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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